molecular formula C25H22N2O3S B11532473 (5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11532473
M. Wt: 430.5 g/mol
InChI Key: XAJZRDVQUQZTAJ-HZHRSRAPSA-N
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Description

The compound (2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a combination of benzyl, methoxy, and thiazolidinone moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Derivatives with different functional groups at the benzyl or methoxy positions

Scientific Research Applications

(2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Exhibit various biological activities, including antimicrobial and anticancer effects.

    Methoxyphenyl compounds: Studied for their anti-inflammatory and antioxidant properties.

Uniqueness

(2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O3S/c1-17-8-11-20(12-9-17)26-25-27-24(28)23(31-25)15-19-10-13-21(22(14-19)29-2)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+

InChI Key

XAJZRDVQUQZTAJ-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2

Origin of Product

United States

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